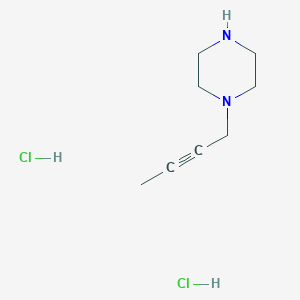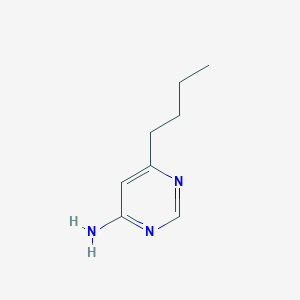amine CAS No. 1514115-80-0](/img/structure/B1473589.png)
[2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine
Overview
Description
“2-(2-Methoxypyridin-4-yl)ethylamine” is a chemical compound with the molecular formula C9H14N2O . It is also known as 4-Pyridineethanamine, 2-methoxy-N-methyl- .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxypyridin-4-yl)ethylamine” consists of a pyridine ring attached to an ethyl group, which is further attached to a methylamine group . The presence of the methoxy group on the pyridine ring adds to the complexity of the molecule .Scientific Research Applications
Building Blocks for Chemical Synthesis
2-(2-Methoxypyridin-4-yl)ethylamine: serves as a versatile building block in organic synthesis. It’s used to construct complex molecules for pharmaceuticals, agrochemicals, and materials science. Its pyridine moiety is a crucial pharmacophore in many drug molecules, and the methoxy group can be a leaving group or a protective group in synthetic reactions .
Polymer Chemistry
This compound is utilized in the synthesis of functional polymers. By incorporating it into monomers, polymers with specific properties such as enhanced solubility, thermal stability, or reactive sites for further modification can be obtained. These polymers have applications ranging from coatings to drug delivery systems .
Antimicrobial Agents
Research suggests that derivatives of pyridinyl compounds, like 2-(2-Methoxypyridin-4-yl)ethylamine, can be used to develop new antimicrobial agents. These compounds can be structured to target specific microbial pathways without affecting human cells, making them potential candidates for antibiotic development .
Antioxidative Agents
The pyridinyl moiety is known to exhibit antioxidative properties. Compounds derived from 2-(2-Methoxypyridin-4-yl)ethylamine could be explored for their antioxidative potential, which is valuable in preventing oxidative stress-related diseases and in food preservation .
Cancer Research
There’s ongoing research into pyridinyl-based compounds for their anticancer properties. These compounds can be designed to interfere with cancer cell proliferation and survival. 2-(2-Methoxypyridin-4-yl)ethylamine derivatives could contribute to the development of new oncology medications .
Medicinal Chemistry
The structure of 2-(2-Methoxypyridin-4-yl)ethylamine is closely related to various bioactive compounds. It can be used to synthesize N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have a range of medicinal applications including anti-inflammatory, analgesic, and antipyretic effects .
Future Directions
properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-5-3-8-4-6-11-9(7-8)12-2/h4,6-7,10H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZYTORLABNJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline hydrochloride](/img/structure/B1473509.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)



amine](/img/structure/B1473518.png)






![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)